
Ddr1-IN-1
Vue d'ensemble
Description
DDR-IN-1 est un inhibiteur puissant et sélectif du récepteur 1 du domaine discoïdine (DDR1), une tyrosine kinase réceptrice activée par le collagène. Le DDR1 joue un rôle crucial dans divers processus cellulaires, notamment la prolifération, la différenciation et le remodelage de la matrice. DDR-IN-1 a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines du cancer et de la fibrose .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de DDR-IN-1 implique plusieurs étapes, commençant par la préparation d’intermédiaires clés. Le processus comprend généralement la formation d’une structure de base suivie de modifications de groupes fonctionnels pour obtenir la sélectivité et la puissance souhaitées. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour assurer un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de DDR-IN-1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires. Des techniques avancées, telles que la chimie en flux continu, peuvent être utilisées pour améliorer l’efficacité et l’extensibilité .
Analyse Des Réactions Chimiques
Biochemical Interactions and Kinase Inhibition
DDR1-IN-1 binds DDR1 in the DFG-out conformation , a hallmark of type II inhibitors, which stabilizes the inactive kinase state . Key interactions include:
- Hydrogen bonding with Met704 in the hinge region .
- Hydrophobic interactions with Phe785 in the activation loop and Thr701 (gatekeeper residue) .
- Occupation of the hydrophobic pocket formed by the flipped DFG motif (Asp784-Phe785-Gly786) .
Enzymatic Activity Data
Parameter | DDR1 | DDR2 | Method |
---|---|---|---|
IC₅₀ | 105 nM | 413 nM | LanthaScreen assay |
Cellular EC₅₀ | 0.3 μM | >10 μM | U2OS autophosphorylation |
Selectivity Profile
This compound exhibits >100-fold selectivity for DDR1 over DDR2 and minimal off-target activity across 451 kinases (KinomeScan) . Notable selectivity features:
- KinomeScan score : <10% binding to 97% of kinases at 1 μM .
- Weak inhibition of ABL (IC₅₀ >1 μM) compared to imatinib .
Structural Insights from Co-Crystal Data
The 2.2 Å co-crystal structure (PDB: 4CKR) reveals:
- Binding motif : Indolin-2-one core with azaindole and aryl sulfonamide substituents .
- Key residues :
Structural Comparison with Type II Inhibitors
Feature | This compound | Imatinib |
---|---|---|
Binding mode | DFG-out | DFG-out |
Hinge interaction | Met704 | Met318 (ABL) |
Selectivity | DDR1 > DDR2 | ABL > DDR1 |
Resistance Mechanisms
The G707A mutation disrupts this compound binding by:
- Introducing steric clash with the azaindole ring .
- Reducing hydrogen-bonding capacity at the hinge region .
Cellular Resistance Data
Mutation | EC₅₀ (this compound) | Fold Change |
---|---|---|
Wild-type | 0.3 μM | 1× |
G707A | 6.0 μM | 20× |
Combinatorial Effects
This compound synergizes with inhibitors of PI3K (GSK2126458) and mTOR (AZD8055) in SNU-1040 cells:
- Calcusyn synergy score : 0.8–1.2 (additive to synergistic) .
- Enhanced growth inhibition at sub-EC₅₀ concentrations .
Comparative Analysis with DDR1-IN-2
Parameter | This compound | DDR1-IN-2 |
---|---|---|
DDR1 IC₅₀ | 105 nM | 47 nM |
DDR2 IC₅₀ | 413 nM | 145 nM |
Resistance (G707A) | 20× | 100× |
This compound represents a critical tool compound for studying DDR1 signaling, with its selectivity and well-characterized binding mode enabling targeted therapeutic exploration in fibrosis and cancer . Further optimization efforts focus on overcoming resistance mutations and improving pharmacokinetics .
Applications De Recherche Scientifique
Cancer Treatment
Ddr1-IN-1 has shown promise in cancer research due to its ability to inhibit DDR1-mediated signaling pathways that contribute to tumor growth and metastasis.
-
Case Study: Breast Cancer
Research indicates that DDR1 promotes collagen fiber alignment, creating a physical barrier that prevents immune cell infiltration into tumors. By using this compound, studies have demonstrated enhanced T cell infiltration in tumor microenvironments, suggesting its potential as an immunotherapeutic agent . -
Case Study: Colorectal Cancer
In models of colorectal cancer, this compound treatment led to reduced tumor growth and improved immune response by disrupting collagen interactions that inhibit T cell activity .
Fibrosis Management
This compound has also been explored for its therapeutic effects on fibrotic diseases:
-
Case Study: Pulmonary Fibrosis
In preclinical models of pulmonary fibrosis, inhibition of DDR1 with this compound resulted in decreased collagen deposition and improved lung function . This highlights the compound's potential for ameliorating fibrotic conditions. -
Case Study: Renal Fibrosis
Studies have shown that this compound can reduce renal fibrosis markers, suggesting its use in treating chronic kidney diseases characterized by excessive fibrous tissue formation .
Table 1: Summary of this compound Efficacy in Various Studies
Mécanisme D'action
DDR-IN-1 exerce ses effets en inhibant sélectivement le DDR1, empêchant son activation par le collagène. Cette inhibition perturbe les voies de signalisation en aval impliquées dans les processus cellulaires tels que la prolifération, la différenciation et le remodelage de la matrice. Les cibles moléculaires et les voies impliquées comprennent les voies de la phosphoinositide 3-kinase (PI3K) et de la cible de la rapamycine chez les mammifères (mTOR) .
Composés similaires :
DDR1-IN-2 : Un autre inhibiteur sélectif du DDR1 avec une puissance similaire mais une structure chimique différente.
Inhibiteur FGFR1/DDR2 1 : Inhibe à la fois le récepteur 1 du facteur de croissance des fibroblastes et le DDR2, avec une moindre sélectivité pour le DDR1.
LCB 03-0110 : Inhibe plusieurs tyrosine kinases, notamment le DDR1 et le DDR2
Unicité : DDR-IN-1 est unique en raison de sa haute sélectivité pour le DDR1 par rapport au DDR2 et à d’autres kinases. Cette sélectivité en fait un outil précieux pour étudier les fonctions spécifiques du DDR1 et développer des thérapies ciblées .
Comparaison Avec Des Composés Similaires
DDR1-IN-2: Another selective DDR1 inhibitor with similar potency but different chemical structure.
FGFR1/DDR2 inhibitor 1: Inhibits both fibroblast growth factor receptor 1 and DDR2, with less selectivity for DDR1.
LCB 03-0110: Inhibits multiple tyrosine kinases, including DDR1 and DDR2
Uniqueness: DDR-IN-1 is unique due to its high selectivity for DDR1 over DDR2 and other kinases. This selectivity makes it a valuable tool for studying DDR1-specific functions and developing targeted therapies .
Activité Biologique
Ddr1-IN-1 is a selective inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase that plays a critical role in various biological processes, including tumorigenesis, inflammation, and extracellular matrix remodeling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and implications for cancer therapy and other diseases.
Overview of DDR1
DDR1 is activated by collagen and is involved in regulating cellular functions such as proliferation, migration, adhesion, and extracellular matrix (ECM) remodeling. Its dysregulation is associated with several pathological conditions, including various cancers and fibrotic diseases. Studies have shown that DDR1 overexpression correlates with poor prognosis in cancers such as breast, ovarian, and lung cancer .
This compound selectively inhibits DDR1 by targeting its autophosphorylation process. The compound has an IC50 value of approximately 105 nM for DDR1 and 413 nM for DDR2, demonstrating its specificity . The inhibition of DDR1 activity leads to reduced cellular signaling associated with tumor growth and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits DDR1 autophosphorylation in osteosarcoma cell lines. This inhibition results in decreased cell proliferation and migration, indicating its potential as a therapeutic agent against cancers characterized by DDR1 overexpression .
In Vivo Studies
In vivo experiments using mouse models have provided insights into the therapeutic potential of this compound:
- Pancreatic Cancer Models : In models of pancreatic ductal adenocarcinoma (PDA), this compound treatment resulted in prolonged survival and reduced tumor progression. The absence of DDR1 was associated with severe tissue atrophy and altered ECM dynamics .
- Inflammation Models : In bleomycin-induced lung injury models, this compound treatment led to decreased macrophage infiltration and reduced fibrosis, suggesting its role in modulating inflammatory responses .
Case Study 1: Colorectal Cancer
A combinatorial screening study assessed the effects of this compound in colorectal cancer cell lines. The results indicated that when combined with inhibitors targeting PI3K and mTOR pathways, this compound enhanced antiproliferative effects significantly compared to using either agent alone .
Case Study 2: Atherosclerosis
Research involving low-density lipoprotein receptor knockout (Ldlr KO) mice demonstrated that the deletion of DDR1 led to reduced macrophage infiltration in atherosclerotic plaques. This finding underscores the potential of this compound in treating cardiovascular diseases associated with chronic inflammation .
Table 1: Biochemical Characterization of this compound
Compound | IC50 (nM) for DDR1 | IC50 (nM) for DDR2 |
---|---|---|
This compound | 105 | 413 |
Imatinib | 43 | 337 |
Nilotinib | 50 | 9 |
This table highlights the selectivity of this compound compared to other known inhibitors.
Propriétés
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZPVMOOEJAZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449685-96-4 | |
Record name | 1449685-96-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: DDR1-IN-1 binds to the DDR1 kinase domain in the ‘DFG-out’ conformation. [, ] This binding inhibits DDR1 autophosphorylation, a key step in DDR1 activation and downstream signaling. [] The inhibition of DDR1 autophosphorylation disrupts downstream signaling pathways implicated in cell proliferation, adhesion, migration, and invasion. [, ]
A: Simultaneous inhibition of DDR1 with this compound and integrins αVβ3/αVβ5 with cilengitide significantly reduced clonogenicity and enhanced cellular radiosensitivity in glioblastoma cells. [] This combination also impaired the repair of DNA double-strand breaks, suggesting a link to DNA repair mechanisms. [] This research highlights a potential therapeutic strategy for enhancing the radiosensitivity of glioblastoma.
A: Yes. This compound has demonstrated anti-proliferative effects in colorectal cancer cell lines when used in combination with inhibitors of PI3K and mTOR. [] Additionally, this compound significantly inhibited melanoma cell proliferation in vitro, ex vivo, and in tumor xenografts. [] This suggests that DDR1 inhibition holds therapeutic promise for these cancer types.
A: Research indicates that collagen XV can inhibit hepatocellular carcinoma (HCC) metastasis by downregulating DDR1 and the transcription factors Snail and Slug, which are involved in EMT. [] Inhibition of DDR1 by this compound further suppressed the expression of genes promoting EMT, suggesting a role for DDR1 in this process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.